o-tolyl Trifluoromethanesulfonate
Description
Significance and Research Trajectory in Modern Organic Chemistry
The importance of o-tolyl trifluoromethanesulfonate (B1224126) in modern organic chemistry is primarily linked to the superior properties of the triflate group as a leaving group. wikipedia.org A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. pearson.com The triflate anion (CF₃SO₃⁻) is remarkably stable due to resonance, which delocalizes the negative charge across the three oxygen atoms and the sulfur atom, and the potent electron-withdrawing effect of the trifluoromethyl group. wikipedia.orgyoutube.com This high stability makes its departure from a molecule energetically favorable, thus facilitating a wide range of reactions. wikipedia.org
The research trajectory for aryl triflates, including the o-tolyl variant, has seen them become indispensable tools in several key areas of organic synthesis:
Cross-Coupling Reactions: Aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. wikipedia.org These reactions are fundamental for the formation of carbon-carbon bonds, allowing chemists to connect different organic fragments and synthesize complex molecules, including pharmaceuticals and functional materials. While specific examples often highlight the para-substituted isomer (p-tolyl triflate) in reactions like the asymmetric α-arylation of ketones, the reactivity profile is characteristic of the aryl triflate class. sigmaaldrich.comsigmaaldrich.com
Generation of Reactive Intermediates: O-tolyl trifluoromethanesulfonate serves as a precursor for generating highly reactive intermediates, most notably arynes (specifically, benzyne). tcichemicals.com These transient species are not stable enough to be isolated under normal conditions but are extremely useful in synthesis for forming otherwise difficult-to-access cyclic compounds through cycloaddition reactions.
Nucleophilic Substitution Reactions: Due to the exceptional leaving group ability of the triflate moiety, alkyl and aryl triflates are highly reactive in nucleophilic substitution (Sₙ2) reactions, enabling the introduction of a wide variety of functional groups onto the aromatic ring. wikipedia.orgnih.gov
Scope of Academic Investigation and Interdisciplinary Relevance
The academic investigation of this compound extends beyond traditional organic synthesis into various interdisciplinary fields. Its utility as a reactive agent makes it a subject of study in organometallic chemistry, catalysis, and materials science.
Organometallic Chemistry and Catalysis: The compound is utilized in the study of metal-catalyzed reactions. For instance, research into the bond energies of nickel catalysts has employed ligands derived from o-methylphenyl structures to understand and optimize catalytic cycles. acs.org The triflate anion itself is also known to act as a weakly coordinating anion or ligand for various metals, including those in groups 11 and 13, as well as lanthanides. wikipedia.org This property is crucial for creating catalytically active metal complexes.
Materials Science: The general stability and reactivity of related triflate compounds suggest applications in materials science. chemimpex.com For example, triflates are used in the development of novel polymeric materials with enhanced thermal and chemical resistance. chemimpex.com Furthermore, lithium triflates are key components in the electrolytes of some lithium-ion batteries, highlighting the broader technological relevance of this class of compounds. wikipedia.org
Pharmaceutical and Agrochemical Synthesis: While direct application is not the focus, this compound serves as a key building block or intermediate in the synthesis of complex organic molecules. chemimpex.com The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance properties like metabolic stability and biological activity. mdpi.com Reagents like this compound provide a pathway to incorporate specific aryl structures into these larger, more complex target molecules. chemimpex.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
This interactive table summarizes key physical and chemical data for this compound.
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₇F₃O₃S | nih.gov |
| Molecular Weight | 240.20 g/mol | nih.gov |
| Appearance | Colorless to Almost Colorless Clear Liquid | tcichemicals.comchemicalbook.com |
| Density | 1.437 g/cm³ (Predicted) | chemicalbook.com |
| Refractive Index | 1.4400 to 1.4440 | chemicalbook.com |
| CAS Number | 66107-34-4 | nih.govtcichemicals.com |
Table 2: Identification and Nomenclature
This table provides various names and identifiers for this compound.
| Identifier Type | Identifier | Source(s) |
|---|---|---|
| IUPAC Name | (2-methylphenyl) trifluoromethanesulfonate | nih.gov |
| Common Synonyms | o-Tolyl triflate, 2-Methylphenyl trifluoromethanesulfonate, Trifluoromethanesulfonic Acid o-Tolyl Ester | nih.govtcichemicals.com |
| InChI | InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | nih.gov |
| InChIKey | RBOGJRXPKONDGC-UHFFFAOYSA-N | nih.gov |
| SMILES | CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGJRXPKONDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341279 | |
| Record name | 2-Tolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-34-4 | |
| Record name | 2-Tolyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Tolyl Trifluoromethanesulfonate | |
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Reactivity and Mechanistic Investigations of O Tolyl Trifluoromethanesulfonate
Electrophilic Reactivity and Nucleophilic Substitution Pathways
O-tolyl trifluoromethanesulfonate (B1224126), like other aryl triflates, is recognized for its electrophilic nature, which makes it a valuable reagent in various organic transformations. The trifluoromethanesulfonate (triflate) group is a superior leaving group, enhancing the electrophilicity of the aromatic carbon to which it is attached. This characteristic facilitates nucleophilic substitution reactions. chemimpex.com
The reactivity of aryl triflates in nucleophilic substitution is well-documented. wikipedia.org The stability of the resulting triflate anion, a consequence of resonance stabilization and the strong electron-withdrawing effect of the trifluoromethyl group, drives these reactions forward. wikipedia.orgyoutube.com Alkyl triflates are known to be extremely reactive in SN2 reactions. wikipedia.org The choice of solvent can significantly influence the reaction pathway, with polar solvents favoring SN1 mechanisms and nonpolar solvents favoring SN2 pathways in reactions involving similar triflates. nih.gov
For example, studies on related triflates have shown that they readily undergo nucleophilic fluorination, highlighting their susceptibility to attack by nucleophiles. nih.gov The electrophilic character of the triflate group is also harnessed in cross-coupling reactions, where it serves as an "activated" alcohol equivalent. nih.gov
Role of the Trifluoromethanesulfonate Anion in Reaction Mechanisms
The trifluoromethanesulfonate (triflate) anion plays a multifaceted role in organic reaction mechanisms, acting as both a nucleophilic catalyst and an exceptional leaving group.
Nucleophilic Catalysis by Triflate Species
Contrary to the common perception of the triflate ion as merely a non-coordinating anion, there is substantial evidence for its role as a nucleophile in a variety of organic reactions. nih.govacs.org This nucleophilic behavior can be either stoichiometric or catalytic. nih.govacs.org The triflate anion can attack electrophilic centers to form covalent triflate intermediates, which are themselves highly reactive. nih.gov
The nucleophilic character of the triflate anion has been observed in several reaction types, including the ring-opening of cyclopropanes and the formation of vinyl triflates. nih.gov Evidence suggests that nucleophilic catalysis by triflate may be more common than generally recognized, although often masked by the high reactivity of the intermediate organic triflates. nih.govacs.org The low activation barriers for both the addition of triflate to an electrophile and its subsequent departure contribute to its effectiveness as a nucleophilic catalyst. nih.gov
Triflate as an Advanced Leaving Group
The triflate group is widely regarded as one of the best leaving groups in organic chemistry. wikipedia.orgpearson.com Its exceptional ability to depart is attributed to the high stability of the resulting trifluoromethanesulfonate anion. wikipedia.org This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the potent electron-withdrawing nature of the trifluoromethyl group. wikipedia.orgyoutube.com
This outstanding leaving group ability makes aryl triflates, including o-tolyl trifluoromethanesulfonate, highly effective electrophiles in a range of transformations. nih.gov They are frequently employed in nucleophilic substitution reactions and are particularly valuable in transition metal-catalyzed cross-coupling reactions, where they are often as reactive as aryl iodides. wikipedia.orgunistra.fr The use of triflates allows for the conversion of phenolic C-O bonds to C-C or C-heteroatom bonds. nih.gov In some palladium-catalyzed cross-coupling reactions, aryl nonaflates have been shown to be even more effective leaving groups than the corresponding triflates. researchgate.netaip.orgaip.org
Carbon-Carbon Bond Formation Reactions
This compound is a valuable substrate for various carbon-carbon bond-forming reactions, primarily due to the excellent leaving group ability of the triflate moiety. This enables its participation in a range of transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Aryl triflates are widely utilized as electrophilic partners in numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. wikipedia.orgunistra.fr These reactions provide powerful methods for constructing biaryl structures and other complex organic molecules. nih.gov The reactivity of aryl triflates in these transformations is often comparable to that of aryl iodides. unistra.fr
The development of new ligands and catalytic systems has expanded the scope of cross-coupling reactions involving aryl triflates, enabling the use of a wider variety of nucleophilic partners and facilitating reactions under milder conditions. acs.orgacs.orgrsc.org For instance, nickel-catalyzed cross-electrophile coupling of aryl triflates with alkyl halides has been developed, providing a method for forming C(sp²)–C(sp³) bonds. acs.org Furthermore, palladium-catalyzed direct arylation of heteroaromatics using aryl triflates has been achieved through C–H activation. rsc.org
The general mechanism for these palladium-catalyzed reactions typically involves three key steps: oxidative addition of the aryl triflate to a low-valent palladium complex, transmetalation with an organometallic nucleophile, and reductive elimination to afford the cross-coupled product and regenerate the active palladium catalyst. nih.govnih.gov
A significant application of aryl triflates in carbon-carbon bond formation is the palladium-catalyzed desulfinative cross-coupling reaction. This methodology allows for the coupling of aryl triflates with (hetero)aryl sulfinate salts. acs.org This approach is particularly useful for synthesizing aryl-substituted heteroaromatics. acs.org
Mechanistic studies on related systems have provided insights into the catalytic cycle. acs.org The process is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. acs.org The catalytic cycle then proceeds through oxidative addition of the aryl triflate to the Pd(0) center, followed by reaction with the sulfinate, and subsequent steps leading to the final cross-coupled product. acs.org
Below is a representative table of substrates and yields for a palladium-catalyzed desulfinative cross-coupling reaction between aryl triflates and sodium p-toluenesulfinate, illustrating the general utility of this methodology.
The following table presents data for the palladium-catalyzed cross-coupling of this compound with various boronic acids, demonstrating the versatility of this substrate in Suzuki-Miyaura reactions.
Suzuki, Borylation, and Sonogashira Coupling Reactions
This compound, also known as o-tolyl triflate, is a versatile substrate in palladium-catalyzed cross-coupling reactions, including the Suzuki, borylation, and Sonogashira reactions. These methods provide powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, utilizes organoboron compounds to form carbon-carbon bonds with organic halides or triflates. While specific examples detailing the Suzuki coupling of this compound are not abundant in readily available literature, the general principles of the reaction are well-established. The reaction typically employs a palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of ligand is crucial, with bulky electron-rich phosphines such as P(o-tolyl)₃ often proving effective. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of a base is essential to facilitate the transmetalation step.
Borylation reactions of aryl triflates offer a direct route to aryl boronic esters, which are key intermediates for subsequent Suzuki-Miyaura couplings. The reaction of this compound with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, would be the expected pathway. A common catalytic system for this transformation is PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and a base like potassium acetate (B1210297) (KOAc). The mechanism is believed to involve the oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to furnish the o-tolyl boronic ester.
The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. The reaction of this compound with a terminal alkyne would proceed under these conditions. The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the o-tolyl triflate to the Pd(0) catalyst is followed by transmetalation with a copper acetylide species. The copper acetylide is generated in the copper cycle through the reaction of the terminal alkyne with the copper(I) salt in the presence of a base. Finally, reductive elimination from the palladium complex gives the desired arylated alkyne and regenerates the active palladium catalyst.
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
| Suzuki Coupling | Organoboron compound (e.g., arylboronic acid) | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Forms biaryl compounds. |
| Borylation | Diboron reagent (e.g., B₂pin₂) | PdCl₂(dppf)/KOAc | Synthesizes aryl boronic esters. |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst/Cu(I) co-catalyst | Forms arylated alkynes. |
C-H Activation and Functionalization
Direct C-H activation and functionalization represent a highly efficient and atom-economical strategy for the modification of organic molecules. While the trifluoromethanesulfonate group is an excellent leaving group in cross-coupling reactions, its influence on the direct functionalization of C-H bonds on the tolyl ring is an area of ongoing research. The strong electron-withdrawing nature of the triflate group can influence the reactivity of the aromatic C-H bonds, potentially directing metallation to specific positions.
Mechanistic investigations into palladium-catalyzed C-H activation often point to either a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The specific pathway is influenced by the nature of the substrate, the catalyst, and the reaction conditions. For this compound, the presence of the methyl group and the triflate group would likely influence the regioselectivity of any C-H activation event.
Acylation Reactions (C-Acylation)
C-acylation reactions, particularly Friedel-Crafts acylation, are fundamental transformations for the synthesis of aryl ketones. While this compound itself is not typically the acylating agent, the related compound, trifluoromethanesulfonic acid (TfOH), is a powerful catalyst for such reactions.
The Fries rearrangement, an intramolecular C-acylation, of aryl esters to form hydroxyaryl ketones can be effectively catalyzed by TfOH. For instance, the rearrangement of m-tolyl acetate can be promoted by TfOH. This suggests that if this compound were to be converted to an ester, a similar TfOH-catalyzed rearrangement could be a viable route to acylated phenol (B47542) derivatives.
Direct intermolecular Friedel-Crafts acylation using an acyl chloride or anhydride (B1165640) is also efficiently catalyzed by TfOH. The high acidity of TfOH activates the acylating agent, facilitating the electrophilic aromatic substitution on electron-rich aromatic rings.
| Reaction | Reagents | Catalyst | Product Type |
| Fries Rearrangement | Aryl ester | Trifluoromethanesulfonic acid (TfOH) | Hydroxyaryl ketone |
| Friedel-Crafts Acylation | Arene, Acyl chloride/anhydride | Trifluoromethanesulfonic acid (TfOH) | Aryl ketone |
Carbon-Heteroatom Bond Formation Reactions
O-Glycosylation Reactions
O-glycosylation is a critical reaction in carbohydrate chemistry for the synthesis of glycoconjugates and oligosaccharides. While direct use of this compound as a glycosyl donor is not a standard method, related tolyl compounds play a significant role in promoting glycosylation reactions.
For example, p-tolylsulfenyl trifluoromethanesulfonate (p-TolSOTf), in combination with p-tolyl thioribosides, has been shown to be a highly effective system for O-ribosylation reactions. mdpi.comresearchgate.netresearchgate.net These reactions proceed rapidly to give the desired glycosides in good yields. mdpi.comresearchgate.netresearchgate.net This suggests that the tolyl triflate moiety can act as a potent activator for glycosyl donors. The mechanism likely involves the activation of the thioglycoside donor by the electrophilic sulfur of the p-TolSOTf, leading to the formation of a reactive glycosyl cation or a related intermediate, which is then attacked by the alcohol acceptor.
Furthermore, silver trifluoromethanesulfonate is a known efficient catalyst for glycosylation reactions using glycosyl donors like 2-alkoxy-glyco-[2,1-d]-2-oxazolines. nih.gov This highlights the general utility of the trifluoromethanesulfonate anion in facilitating the formation of glycosidic bonds.
Cyclization and Heterocycle Synthesis
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Acid catalysts are frequently employed to promote this cyclization.
While there is no direct evidence of this compound being used as a reactant in benzimidazole (B57391) synthesis, the related compound, trifluoromethanesulfonic acid (TfOH), has been utilized as an efficient and reusable catalyst for this transformation. A polymer-supported version of TfOH has been shown to effectively catalyze the reaction between o-phenylenediamines and aromatic aldehydes to produce benzimidazole derivatives under solvent-free conditions. researchgate.net The proposed mechanism involves the activation of the aldehyde by the acidic catalyst, facilitating the nucleophilic attack by the diamine, followed by cyclization and dehydration to form the benzimidazole ring.
The use of p-toluenesulfonic acid (p-TsOH) as a catalyst for the synthesis of 2-arylsubstituted benzimidazoles is also well-documented, further underscoring the role of strong acid catalysts in this type of heterocycle formation. nih.govnih.govresearchgate.net
Formation of Pyrrolidinones and Piperidinones
The synthesis of N-aryl lactams, including pyrrolidinones (5-membered rings) and piperidinones (6-membered rings), is a significant area of organic synthesis due to the prevalence of these motifs in biologically active compounds. While direct examples employing this compound are not extensively documented, its reactivity profile as an aryl triflate suggests its applicability in established palladium- and copper-catalyzed intramolecular C-N bond-forming reactions.
Palladium-catalyzed intramolecular amination of amides bearing an ortho-halide on an N-aryl group is a known method for constructing oxindoles and related lactams. Given that aryl triflates are often viable, albeit sometimes less reactive, substitutes for aryl halides in such cross-coupling reactions, it is plausible that an appropriately substituted N-((o-triflyl)phenyl)alkanamide could undergo intramolecular cyclization to yield a pyrrolidinone or piperidinone. The general mechanism would involve the oxidative addition of the palladium(0) catalyst to the aryl triflate C-O bond, followed by intramolecular coordination and insertion of the amide N-H bond, and subsequent reductive elimination to furnish the lactam product. However, competing base-mediated cleavage of the triflate can sometimes lead to lower yields compared to reactions with aryl halides. nih.gov
Copper-catalyzed methods have also emerged for intramolecular C-H amination to form pyrrolidines and piperidines from N-halide amides. These reactions proceed through radical pathways. The analogous use of an N-((o-triflyl)phenyl) substrate could potentially be explored, where the triflate group serves as the leaving group in a key C-N bond-forming step.
The table below illustrates the general conditions for related palladium-catalyzed intramolecular amide arylations, which could be adapted for substrates like this compound derivatives.
| Catalyst System | Base | Solvent | Temperature (°C) | Product Type |
| Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80-110 | Oxindoles |
| Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | Lactams |
| [Pd(cinnamyl)Cl]₂ / DavePhos | K₂CO₃ | t-Amyl alcohol | 100 | N-Aryl lactams |
This table represents typical conditions for related reactions and serves as a hypothetical guide for the application of this compound derivatives.
Construction of Azaborine Systems
Azaborines, which are isosteres of benzene (B151609) where a C=C unit is replaced by a B-N unit, are of increasing interest in materials science and medicinal chemistry. The functionalization of pre-formed azaborine rings is a key strategy for tuning their properties. Aryl triflates, including this compound, serve as effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions to introduce aryl substituents onto the azaborine core.
Rhodium-catalyzed cross-coupling reactions between B-chloroazaborines and organostannane reagents have been developed for the synthesis of B-aryl azaborines. In a similar vein, palladium-catalyzed Suzuki-type couplings are a viable method for functionalizing the azaborine scaffold. In these reactions, an aryl triflate can couple with a boronic acid or boronate ester derivative of an azaborine (or vice-versa). The high reactivity of the triflate leaving group allows these couplings to proceed under relatively mild conditions.
The general approach involves the oxidative addition of a Pd(0) catalyst to the C-OTf bond of this compound. The resulting arylpalladium(II) complex then undergoes transmetalation with an azaborinylboronate ester, followed by reductive elimination to forge the C-B or C-C bond between the tolyl group and the azaborine ring, regenerating the Pd(0) catalyst.
O-Arylation Reactions
While the term "O-acylation" is specified, the chemical reactivity of this compound does not lend itself to acting as an acylating agent. Instead, it is a powerful arylating agent. The triflate is an excellent leaving group in nucleophilic aromatic substitution reactions and, more commonly, in transition-metal-catalyzed cross-coupling reactions. Therefore, this section will address the O-arylation (specifically, O-tolylation) capabilities of this compound.
This compound can react with oxygen nucleophiles, such as phenols and carboxylic acids, to form diaryl ethers and aryl esters, respectively. These reactions are typically mediated by a palladium or copper catalyst. For instance, the coupling of an aryl triflate with a phenol (a Buchwald-Hartwig type etherification) allows for the formation of a C-O bond between the o-tolyl group and the phenolic oxygen.
The reaction conditions for such a transformation are summarized in the table below:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP or other biarylphosphines | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-120 |
| CuI | Phenanthroline or other N-ligands | K₃PO₄ or Cs₂CO₃ | Dioxane or DMF | 100-140 |
These methods provide a route to unsymmetrical diaryl ethers which can be challenging to synthesize through traditional methods like the Williamson ether synthesis, especially when dealing with sterically hindered or electronically deactivated substrates. The use of this compound allows for the specific introduction of the o-tolyl moiety.
Radical Pathways and Photochemical Reactivity
Aryl triflates, which are often employed in ionic, two-electron reaction pathways, can also be precursors to aryl radicals under specific conditions, opening up alternative reactivity manifolds. The photochemical and radical-mediated reactions of this compound are of growing interest for forming C-C and C-heteroatom bonds.
Recent studies have shown that aryl radicals can be generated from aryl triflates through a single-electron transfer (SET) process. nih.gov A simple and efficient method involves the use of sodium iodide as a soft electron donor, which, upon photo-irradiation, can reduce the aryl triflate to generate an aryl radical and the triflate anion. nih.govacs.org This transition-metal-free approach allows the generated o-tolyl radical to participate in various subsequent reactions, such as borylation or iodination. nih.gov
Furthermore, electrochemical methods have been developed to achieve the selective reduction of aryl triflates to aryl radicals. nih.gov By using an organomediator like 9,10-dicyanoanthracene, it is possible to facilitate electron transfer to the aryl triflate, leading to the selective cleavage of the C–O bond over the S–O bond and formation of the aryl radical. nih.gov
The photochemical reactivity of aryl triflates has also been harnessed in dual catalytic systems. For example, the combination of a palladium catalyst and a visible-light photoredox catalyst, such as an iridium(III) complex, enables the carboxylation of aryl triflates with CO₂ at ambient temperature. nih.gov In this process, the excited photocatalyst reduces the aryl triflate to generate an aryl radical, which is then trapped by the palladium catalyst to enter a catalytic cycle for carboxylation. This method avoids the need for stoichiometric metallic reductants, offering a more environmentally benign pathway. nih.gov
The general scheme for the light-assisted generation of an aryl radical from an aryl triflate is depicted below:
Ar-OTf + e⁻ (from photo-excited donor) → [Ar-OTf]•⁻ → Ar• + ⁻OTf
These radical and photochemical pathways expand the synthetic utility of this compound beyond traditional cross-coupling reactions, providing access to novel transformations under mild conditions.
Catalytic Applications in Contemporary Organic Synthesis
Role as a Catalyst or Co-catalyst in Organic Transformations
While the broader class of metal triflates and some related organic triflates are known to act as catalysts or co-catalysts in various organic reactions, a detailed survey of the scientific literature does not provide specific examples of o-tolyl trifluoromethanesulfonate (B1224126) itself being employed directly as a catalyst or co-catalyst for organic transformations. The primary role of o-tolyl trifluoromethanesulfonate in catalytic reactions is that of a reactive substrate or precursor, rather than a catalyst. Its utility is prominently observed in cross-coupling reactions where it serves as an electrophilic partner, a topic that falls under the promotion of complex chemical transformations.
Photoinitiation in Polymerization Processes
Photoinitiated polymerization is a powerful technique that relies on photoinitiators to absorb light and generate reactive species, such as radicals or cations, which then initiate polymerization. nih.govyoutube.com These processes are integral to various industrial applications, from coatings and adhesives to the fabrication of biomedical materials. nih.govresearchgate.net
Photoinitiators are broadly classified into two types: Type I, which undergo unimolecular cleavage to form radicals, and Type II, which interact with a co-initiator to generate radicals. chemimpex.com The efficiency of photoinitiation is dependent on factors such as the absorption characteristics of the photoinitiator and the nature of the co-initiator, which is often an amine, thiol, or alcohol. chemimpex.com
Despite the extensive research in the field of photopolymerization, a review of the available scientific literature does not indicate that this compound is used as a photoinitiator in polymerization processes. While various aromatic compounds and other triflate derivatives have been explored for such applications, there are no specific research findings detailing the use of this compound for either radical or cationic photoinitiated polymerization. uc.eduwikipedia.orgnih.gov
Promotion of Complex Chemical Transformations and Rearrangements
The utility of this compound is most prominently demonstrated in its role as a precursor and substrate in complex chemical transformations, particularly in the generation of reactive intermediates and in sophisticated cross-coupling reactions.
One of the significant applications of this compound is as a precursor for the generation of o-benzyne, a highly reactive intermediate. Arynes are exceptionally useful in organic synthesis for the construction of complex carbocyclic and heterocyclic frameworks through cycloaddition and nucleophilic addition reactions. chemimpex.com The generation of arynes from ortho-silylaryl triflates under mild, fluoride-induced conditions has become a key strategy in this field. chemimpex.com While this compound itself is not a direct aryne precursor in this common methodology, its ortho-substituted triflate group is a key feature in related aryne generation strategies. For instance, ortho-(trifluoromethanesulfonyloxy)arylboronic acid pinacol (B44631) esters can be treated with a strong base to generate arynes. dtic.mil
In a more direct application, this compound has been utilized as a key substrate in a directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. A study published in Nature Chemistry describes a nickel-catalyzed three-component reaction involving an aryl triflate, an unactivated alkene, and an organozinc reagent. nih.gov In this transformation, this compound serves as the aryl source.
The reaction demonstrates the ability to forge two new carbon-carbon bonds across an alkene in a single operation, showcasing a powerful method for rapidly building molecular complexity. The specific example involving this compound highlights its utility in modern cross-coupling catalysis.
| Aryl Triflates | Alkene | Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Styrene | (Iodomethyl)zinc iodide | NiBr₂·diglyme / Bathophenanthroline | DMA | 1-(o-Tolyl)-2-iodo-1-phenylethane | 85 |
Applications in Materials Science and Polymer Chemistry
Utilization as an Intermediate in Polymer Synthesis
While not typically employed as a direct monomer in polymerization reactions, o-tolyl trifluoromethanesulfonate (B1224126) serves as a crucial intermediate for the generation of highly reactive species, which then participate in polymer formation. Its primary role in this context is as a precursor to o-benzyne, a transient but highly reactive aryne.
The generation of o-benzyne from o-silylaryl triflates, a class of compounds to which o-tolyl trifluoromethanesulfonate belongs conceptually, is a well-established method in organic synthesis. sci-hub.senih.govresearchgate.netacs.org This reaction is typically induced by a fluoride (B91410) source that removes the silyl (B83357) group, leading to the elimination of the triflate and the formation of the aryne. sci-hub.senih.govresearchgate.netacs.org This method has seen a resurgence in aryne chemistry due to its mild reaction conditions. sci-hub.senih.govresearchgate.netacs.org
A significant breakthrough in polymer chemistry has been the direct copper-catalyzed polymerization of o-silylaryl triflates, which yields poly(ortho-phenylene)s. sci-hub.se This polymerization proceeds in a straightforward manner and can produce polymers with a significant number of repeating units. sci-hub.se This demonstrates the potential of this compound derivatives in the synthesis of rigid-rod polymers with interesting electronic and photonic properties.
Furthermore, arynes generated from precursors like this compound can undergo copolymerization with other molecules. For instance, an alternating copolymer of aryne and pyridine (B92270) has been reported. sci-hub.se These reactive intermediates can also participate in cycloaddition reactions to create monomers for subsequent polymerization, such as in the synthesis of benzonorbornadiene polymers via ring-opening metathesis polymerization (ROMP). sci-hub.se
Role as Photoinitiators for Advanced Polymeric Materials
Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. nih.govchemistryviews.org This technology is central to the formulation of UV-curable coatings, adhesives, and photoresists. chemistryviews.orgradtech.orgdakenchem.comrsc.org While direct evidence for the use of this compound as a photoinitiator is not widespread in publicly available literature, its structural class, aryl sulfonates, is well-recognized for its potential in this field, particularly as non-ionic photoacid generators (PAGs). chemistryviews.orgradtech.orgdakenchem.comrsc.orgresearchgate.netrsc.orgresearchgate.nettcichemicals.comresearchgate.net
Non-ionic PAGs offer advantages over their ionic counterparts, such as improved solubility in common organic solvents and polymer matrices. chemistryviews.orgradtech.org Upon irradiation with UV light, aryl sulfonates can undergo cleavage to generate sulfonic acids. chemistryviews.orgrsc.org These strong acids can then initiate cationic polymerization of various monomers, such as epoxides and vinyl ethers. radtech.orgrsc.orgtcichemicals.com
UV-Curable Coatings and Adhesives
The generation of a strong acid upon UV irradiation makes aryl sulfonates, and by extension this compound, potential candidates for initiating the crosslinking of resins in coatings and adhesives. radtech.orgrsc.org This process, known as cationic UV curing, is not inhibited by oxygen, which is a significant advantage over free-radical polymerization. radtech.org The properties of the resulting cured material can be influenced by the structure of the PAG.
| Monomer Type | Initiation Mechanism | Key Advantage | Potential Application |
| Epoxides | Cationic Ring-Opening Polymerization | No oxygen inhibition, good adhesion | Protective coatings, high-performance adhesives |
| Vinyl Ethers | Cationic Polymerization | High reactivity, low viscosity | Fast-curing coatings, laminating adhesives |
Photoresist Materials
In the field of microlithography, photoresists are used to create intricate patterns on semiconductor wafers. researchgate.net Chemically amplified photoresists rely on PAGs to generate an acid upon exposure to light. researchgate.net This acid then catalyzes a change in the solubility of the polymer matrix, allowing for the development of a pattern. researchgate.net
Aryl sulfonates have been investigated as non-ionic PAGs for photoresist formulations, particularly for deep-UV and extreme-UV (EUV) lithography. researchgate.net The efficiency of acid generation and the properties of the resulting acid are crucial for the performance of the photoresist. researchgate.net The structure of the aryl sulfonate can be tuned to optimize its absorption characteristics and the strength of the generated acid. chemistryviews.org
| Lithography Type | PAG Requirement | Role of Aryl Sulfonate | Research Focus |
| Deep-UV (DUV) | High sensitivity, thermal stability | Potential non-ionic PAG | Tuning absorption and acid strength |
| Extreme-UV (EUV) | High efficiency, low outgassing | Alternative to ionic PAGs | Improving acid generation efficiency |
Development of Semiconducting and Optoelectronic Polymers
The synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on cross-coupling reactions to build the polymer backbone. Palladium-catalyzed reactions like the Suzuki, Stille, and direct arylation polymerizations are powerful tools for this purpose. manchester.ac.ukuri.edu
Aryl triflates, including this compound, are excellent electrophiles for these cross-coupling reactions. researchgate.netresearchgate.netnih.govpkusz.edu.cnresearchgate.netthieme.dersc.orgrsc.orgrsc.orgorganic-chemistry.orgnih.gov They can be coupled with a variety of organometallic reagents or directly with other C-H bonds to form new carbon-carbon bonds. This reactivity makes this compound a potential building block for the synthesis of various classes of semiconducting polymers.
While specific examples of polythiophenes, polyfluorenes, or polyphenylenes synthesized directly from this compound are not extensively documented in readily accessible literature, the established reactivity of aryl triflates in these polymerization methods provides a strong foundation for its potential use. For instance, aryl triflates have been successfully used in the Suzuki coupling for the synthesis of polyfluorenes with controlled end-groups. researchgate.net
| Polymer Class | Synthetic Method | Role of this compound |
| Polythiophenes | Suzuki or Stille Polymerization | Potential electrophilic monomer precursor |
| Polyfluorenes | Suzuki Polymerization | Potential electrophilic monomer precursor |
| Polyphenylenes | Suzuki or Direct Arylation Polymerization | Potential electrophilic monomer precursor |
Controlled Polymerization using o-Tolyl Containing Catalysts
Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The design of the catalyst is paramount in achieving this control. While this compound itself is not a catalyst, ligands derived from or containing the o-tolyl group play a significant role in certain catalytic systems for polymerization.
Specifically, tri(o-tolyl)phosphine (P(o-tolyl)₃) is a well-known bulky phosphine (B1218219) ligand used in palladium-catalyzed cross-coupling reactions that can be applied to polymerization. mdpi.comnih.govnih.gov The steric bulk of the o-tolyl groups influences the coordination environment around the palladium center, which in turn affects the catalytic activity and selectivity of the polymerization process.
For example, palladium catalysts bearing the P(o-tolyl)₃ ligand have been employed in Suzuki polymerization to create well-defined polymers. The choice of ligand is critical in controlling the polymerization and preventing unwanted side reactions.
| Catalyst System | Polymerization Type | Function of o-Tolyl Group | Resulting Polymer Properties |
| Palladium/Tri(o-tolyl)phosphine | Suzuki Polymerization | Steric bulk on the ligand | Controlled molecular weight, defined architecture |
| Palladium/Tri(o-tolyl)phosphine | Stille Polymerization | Ligand for catalyst stabilization | Potential for high molecular weight polymers |
Applications in Pharmaceutical and Agrochemical Synthesis
Synthesis of Complex Pharmaceutical Intermediates and Drug Candidates
o-Tolyl trifluoromethanesulfonate (B1224126) serves as a key building block in the synthesis of complex pharmaceutical intermediates. Aryl triflates are known to be effective electrophiles in various organic reactions, which is crucial for constructing the carbon skeletons of intricate drug molecules. nih.gov The reactivity of o-tolyl trifluoromethanesulfonate allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds. nih.govwikipedia.org
Formation of Biologically Active Molecules
The introduction of the o-tolyl moiety using this compound can be a critical step in the synthesis of various biologically active molecules.
There is currently no publicly available research that specifically documents the use of this compound in the generation of ribosamino-uridine library molecules.
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. While direct catalysis of benzimidazole (B57391) formation by this compound is not commonly reported, the compound can be instrumental in the synthesis of precursors for benzimidazole rings. For instance, the o-tolyl group can be introduced onto a molecule via a cross-coupling reaction using this compound. This substituted intermediate can then undergo cyclization to form a benzimidazole derivative with a specific substitution pattern that may be crucial for its biological function.
A significant application of the o-tolyl group in drug discovery is in the development of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.govnih.gov Researchers have designed and synthesized a series of 8-(o-tolyl)quinazoline derivatives as potent PD-1/PD-L1 inhibitors. nih.govnih.govbohrium.com
In this context, the 8-(o-tolyl)quinazoline moiety acts as a bioisostere, replacing the biphenyl (B1667301) core found in earlier generations of PD-L1 inhibitors. nih.gov Molecular docking studies have revealed that the o-tolyl group fits into a hydrophobic channel within the PD-L1 dimer, contributing to the potent inhibitory activity of these compounds. nih.gov One of the most promising compounds from this series, designated A5, exhibited a half-maximal inhibitory concentration (IC50) of 23.78 nM in a homogenous time-resolved fluorescence (HTRF) assay. nih.govnih.gov The synthesis of these quinazoline (B50416) derivatives likely involves a cross-coupling reaction where a precursor to the quinazoline core is coupled with an o-tolyl source, for which this compound is a suitable reagent. nih.govfigshare.com
| Compound | Target | Activity (IC50) | Significance |
| 8-(o-Tolyl)quinazoline Derivatives | PD-1/PD-L1 Interaction | 23.78 nM (for compound A5) | Potential small-molecule cancer immunotherapy. nih.govnih.gov |
Role as Intermediates in Agrochemical Development
Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the development of new agrochemicals. The introduction of the o-tolyl group can influence the biological activity and physical properties of herbicides and fungicides.
While much of the available literature focuses on the para- or meta-isomers, the principles of using aryl triflates in the synthesis of active ingredients apply to the ortho-isomer as well. For example, novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and shown to have herbicidal activities. nih.gov Although this study used the meta-isomer, it highlights the importance of the tolyl group in this class of herbicides.
Furthermore, patents have been filed for substituted tolyl fungicide mixtures, indicating the relevance of the tolyl scaffold in the agrochemical industry. google.com Specifically, the development of triazole fungicides, such as mefentrifluconazole, which contains a substituted o-tolyl group, demonstrates the utility of this moiety in creating effective crop protection agents. mdpi.com The synthesis of such complex molecules often relies on cross-coupling reactions where an aryl triflate like this compound could be a key starting material. mdpi.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of o-tolyl trifluoromethanesulfonate (B1224126), offering unambiguous information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the tolyl group and the protons of the methyl group. The aromatic region typically displays a complex multiplet pattern due to the ortho-substitution, which results in unique chemical environments for the four aromatic protons. The methyl group appears as a singlet.
Table 1: Representative ¹H NMR Data for o-Tolyl Trifluoromethanesulfonate in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | 7.10 - 7.40 | Multiplet (m) | Four protons on the phenyl ring. |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm. Actual values may vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum shows distinct signals for each of the eight carbon atoms in this compound. The carbon atom of the trifluoromethanesulfonate (CF₃) group is characteristically observed as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons appear in the typical downfield region, and their specific shifts are influenced by the methyl and triflate substituents. nih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) |
|---|---|---|
| CF₃ | ~118.5 | Quartet (q) |
| C-OS | ~148.2 | Singlet (s) |
| C-CH₃ | ~130.9 | Singlet (s) |
| Aromatic CH | 126.0 - 131.5 | Multiple Singlets |
Note: Data is compiled from typical values for aryl triflates and may vary based on experimental conditions. rsc.org
¹⁹F NMR Spectroscopy for Fluorine Tagging and Quantification
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the trifluoromethanesulfonate group. Since the three fluorine atoms of the triflate group are chemically equivalent, they appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is a key identifier for the triflate anion. wiley-vch.de This technique is not only crucial for structural confirmation but also allows for precise quantification due to the high sensitivity and natural abundance of the ¹⁹F nucleus. acs.org
Table 3: Representative ¹⁹F NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: Chemical shifts are typically referenced to a fluorine standard like CFCl₃. The observed range is characteristic for triflate esters and counterions. wiley-vch.deucsb.edu
Variable-Temperature NMR Studies for Mechanistic Insights
Variable-temperature (VT) NMR studies are powerful for investigating dynamic processes such as conformational changes or rotational barriers in molecules. blogspot.com For this compound, VT-NMR could be employed to study the rotational barrier around the aryl-oxygen bond. At low temperatures, the rotation might slow down sufficiently on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent aromatic protons or carbons. mdpi.com As the temperature increases, these signals would broaden and eventually coalesce into the time-averaged signals observed at room temperature. mdpi.com While specific VT-NMR studies on this compound are not widely published, this methodology is fundamental for gaining mechanistic insights into the behavior of related aryl systems in solution. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity. nih.gov In this technique, the compound is first separated from any impurities by gas chromatography, and then the eluted components are analyzed by a mass spectrometer. nih.gov
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (240.20 g/mol ). nih.gov The fragmentation pattern is key to its identification. Common fragmentation pathways include the cleavage of the C-O or S-O bonds. Key fragments observed in the mass spectrum provide definitive structural evidence.
Table 4: Key Fragments in the GC-MS Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Identity | Formula |
|---|---|---|
| 240 | Molecular Ion [M]⁺ | [C₈H₇F₃O₃S]⁺ |
| 107 | Tolyl Cation | [C₇H₇]⁺ |
| 91 | Tropylium Ion (rearranged from Tolyl Cation) | [C₇H₇]⁺ |
Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific instrument used. The observation of the tolyl cation fragment at m/z 107 is a strong indicator of the compound's structure. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound (C₈H₇F₃O₃S), HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass.
Detailed Research Findings: The calculated monoisotopic mass of this compound is 240.00679974 Da. nih.gov This value is a critical benchmark for experimental verification. In research settings, HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion. The experimentally determined mass should align with the calculated value within a very narrow margin of error (typically <5 ppm), thus confirming the molecular formula.
Further computational studies predict the collision cross-section (CCS) values for various adducts of this compound, which is a measure of an ion's size and shape in the gas phase. uni.lu This data is increasingly important in advanced analytical workflows, such as ion mobility-mass spectrometry, for enhancing confidence in compound identification.
Below is a table of predicted CCS values for different adducts of this compound, calculated using the CCSbase model. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 241.01408 | 142.8 |
| [M+Na]⁺ | 262.99602 | 152.8 |
| [M-H]⁻ | 238.99952 | 143.3 |
| [M+NH₄]⁺ | 258.04062 | 161.0 |
| [M+K]⁺ | 278.96996 | 150.0 |
Data sourced from PubChemLite (2025). uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of the triflate group and the aromatic tolyl moiety.
Detailed Research Findings: While a specific, peer-reviewed spectrum for this compound is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on established knowledge of its constituent functional groups. vscht.czmsu.edulibretexts.org The triflate group (–OSO₂CF₃) is a strong electron-withdrawing group and gives rise to several intense and distinctive bands. wikipedia.org The aromatic ring and methyl group also show characteristic absorptions.
The key vibrational modes include:
S=O Asymmetric and Symmetric Stretching: These are typically very strong and sharp bands, characteristic of sulfonate esters.
C-F Stretching: The trifluoromethyl group produces very strong absorption bands.
S-O and C-O Stretching: These vibrations confirm the ester linkage of the triflate group to the aromatic ring.
Aromatic C-H and C=C Stretching: These bands confirm the presence of the tolyl group.
The table below summarizes the expected IR absorption regions for the functional groups in this compound.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Triflate (SO₂) | Asymmetric Stretch | ~1410-1450 | Strong |
| Triflate (SO₂) | Symmetric Stretch | ~1210-1250 | Strong |
| Triflate (CF₃) | Stretching | ~1140-1220 | Strong |
| Triflate (S-O-C) | Stretching | ~1030-1060 | Strong |
| Aromatic C-H | Stretching | ~3000-3100 | Medium-Weak |
| Aromatic C=C | Ring Stretching | ~1475-1600 | Medium-Weak |
Data is based on general IR correlation tables and analysis of related triflate compounds. vscht.czmsu.edulibretexts.orgwikipedia.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique used for the detection and characterization of chemical species that have one or more unpaired electrons. Such species are known as paramagnetic centers and include free radicals, radical ions, and transition metal complexes with unpaired electrons.
Detailed Research Findings: this compound is a diamagnetic, closed-shell molecule. It does not possess any unpaired electrons in its ground state. Therefore, the compound itself is EPR-silent and would not produce a signal in an EPR spectrometer.
This analytical technique is not applicable for the direct characterization of this compound. However, EPR spectroscopy would become a relevant and powerful tool in studies where this compound is a precursor or participant in a chemical reaction that proceeds via a radical mechanism. For instance, if its decomposition or reaction with another substance were to generate radical intermediates, EPR could be used to detect and identify those transient species. libretexts.org
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
Detailed Research Findings: As of the current literature search, a published single-crystal X-ray diffraction structure for this compound is not available. While XRD has been used to characterize related structures, such as metal complexes containing o-tolyl or triflate ligands, the specific crystal structure of the pure compound itself has not been reported in the searched databases. acs.org
Were such data available, it would provide invaluable insights into the molecule's conformation, including the orientation of the tolyl group relative to the trifluoromethanesulfonate group and the specific bond parameters of the S-O-C linkage and the trifluoromethyl moiety. This information is crucial for computational modeling and for understanding intermolecular interactions in the solid state.
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving o-tolyl trifluoromethanesulfonate (B1224126). These calculations provide a detailed picture of the potential energy surface of a reaction, identifying transition states, intermediates, and the energy barriers that govern reaction rates.
Detailed mechanistic studies often employ DFT functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), to optimize the geometries of reactants, products, and transition states. mdpi.com To confirm the nature of these stationary points, harmonic vibrational frequency calculations are performed, where transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.
A critical component of mechanism elucidation is the Intrinsic Reaction Coordinate (IRC) analysis. mdpi.com IRC calculations trace the reaction pathway from a transition state down to the corresponding reactants and products, ensuring that the identified transition state correctly connects the intended species on the potential energy surface. mdpi.com This process allows for a step-by-step visualization of bond-forming and bond-breaking events.
For reactions involving o-tolyl trifluoromethanesulfonate, these calculations can clarify aspects such as:
The nature of the leaving group ability of the triflate moiety.
The transition state structures for nucleophilic substitution or cross-coupling reactions.
The influence of the ortho-methyl group on reaction barriers and pathways.
The role of catalysts and solvents, which can be modeled using implicit solvation models (like the Solvation Model based on Density, SMD) or by including explicit solvent molecules in the calculation. mdpi.com
Table 1: Key Parameters from Quantum Chemical Calculations for Mechanistic Studies
| Parameter | Description | Significance in Mechanism Elucidation |
|---|---|---|
| Electronic Energy (E) | The total energy of the molecule at 0 Kelvin. | Used to calculate relative energies of intermediates and transition states. |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of a molecule at its ground state. | Added to electronic energy for a more accurate energy profile. |
| Gibbs Free Energy (G) | Thermodynamic potential that includes enthalpy and entropy. | Determines the spontaneity and position of equilibrium for a reaction; used to construct free energy profiles. |
| Imaginary Frequency (ν) | A negative frequency value from a vibrational analysis. | A single imaginary frequency confirms a calculated structure is a true transition state. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products through the transition state. | Confirms the connectivity of the transition state with the intended reactants and products. mdpi.com |
Molecular Modeling and Simulation of Reactivity and Selectivity
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the reactivity and selectivity of this compound. These methods simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility, solvent interactions, and the energetic landscape of reactions. nih.gov
Molecular Dynamics (MD) simulations can be used to:
Explore Conformational Space: Analyze the rotational barriers and preferred conformations of the o-tolyl group and the triflate moiety, which can influence steric accessibility at the reaction center.
Simulate Solvation Effects: Explicitly model the solvent shell around this compound to understand how solvent molecules stabilize or destabilize reactants, intermediates, and transition states, thereby affecting reactivity and selectivity.
Model Non-Covalent Interactions: Investigate the role of subtle non-covalent forces, such as van der Waals interactions or hydrogen bonding (in protic solvents), which are increasingly recognized as crucial in directing reaction outcomes. rsc.org
By simulating the interaction of this compound with various reactants (e.g., nucleophiles, organometallic reagents) within a simulated solvent box, researchers can predict the most likely reaction pathways. These simulations can reveal preferential binding modes and orientations that lead to specific regio- or stereoselective products, providing a rationale for experimentally observed outcomes.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govyoutube.com For this compound and related aryl triflates, QSAR models can be developed to predict their efficacy in specific chemical transformations or their potential biological activities.
The development of a QSAR model involves several key steps: mdpi.com
Data Set Preparation: A series of related compounds (e.g., variously substituted aryl triflates) with experimentally measured activity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors to the observed activity. koreascience.kr
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic structural and size information. |
| Topological | Balaban Index, Wiener Index | Describes atomic connectivity and branching. koreascience.kr |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Ionization Potential | Quantifies the electronic properties and reactivity of the molecule. nih.govresearchgate.net |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the three-dimensional shape and size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to hydrophobicity and polarizability. |
For this compound, a QSAR model could be used to predict its performance in a cross-coupling reaction. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to electrophilicity, and steric parameters describing the bulk of the ortho-substituent, could be key variables in such a model. researchgate.net By identifying the crucial structural features that govern activity, these models can guide the design of more efficient reagents for synthetic chemistry. nih.gov
Patent Landscape and Scholarly Literature Analysis
Overview of Patent Applications Involving o-Tolyl Trifluoromethanesulfonate (B1224126)
The patent landscape for o-tolyl trifluoromethanesulfonate is primarily characterized by its application as a key intermediate and reactant in the synthesis of more complex molecules, rather than as a final patented product itself. An examination of patent literature reveals its role in the development of pharmaceutically active compounds and novel chemical entities.
A notable example is found in a patent application detailing pyrimidinedione derivatives intended as dipeptidyl peptidase IV (DPP4) inhibitors for treating conditions like type 2 diabetes. In this context, the synthesis of a deuterated version of the target compound, a derivative of alogliptin, explicitly requires the preparation of this compound-d7. The process involves reacting o-cresol-d7 (B566161) with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine (B92270) to yield the necessary triflate intermediate. researchgate.net This highlights the compound's value in creating isotopically labeled internal standards for metabolic studies or compounds with potentially altered pharmacokinetic profiles.
While comprehensive patents dedicated solely to the production or novel uses of this compound are not prevalent, its appearance in broader patents underscores its utility as a versatile reagent in organic synthesis, particularly for introducing the o-tolyl group or for generating aryne intermediates under specific reaction conditions. The compound's utility is often embedded within the "methods of preparation" sections of patents for larger, more complex molecules.
Patent Applications Referencing this compound| Patent ID | Assignee/Inventor | Scope of Invention Involving the Compound |
|---|---|---|
| US 2009/0137457 A1 | Scott L. Harbeson | Details the synthesis of this compound-d7 from o-cresol-d7. This compound serves as a crucial intermediate in the preparation of novel pyrimidinedione derivatives, specifically deuterated analogues of the DPP4 inhibitor alogliptin, for potential pharmaceutical use. researchgate.net |
Trends in Academic Publications and Comprehensive Review Articles
Scholarly interest in this compound has grown, positioning it as a valuable tool in modern synthetic organic chemistry. The compound is frequently featured in research focused on catalysis, the synthesis of complex heterocycles, and the generation of highly reactive intermediates.
General Importance of Aryl Triflates and Benzyne (B1209423) Precursors
Comprehensive reviews establish aryl triflates as highly effective coupling partners in a variety of transition-metal-catalyzed reactions. rsc.orgbohrium.com They are prized for their high reactivity, often superior to aryl halides, and are readily synthesized from widely available phenols. acs.org This reactivity makes them suitable substrates for palladium-catalyzed C–H activation/functionalization, allowing for the direct arylation of heteroaromatics. rsc.org Furthermore, aryl triflates serve as potent precursors for aryl radicals under mild, transition-metal-free conditions, expanding their synthetic utility. researchgate.net
A significant application of specific aryl triflates, namely o-(trimethylsilyl)aryl triflates, is as precursors to benzynes. oup.comnih.gov Benzynes are highly reactive intermediates that undergo various cycloaddition reactions, providing rapid access to complex, polycyclic aromatic systems and nitrogen-containing heterocyles. nih.govrsc.org The generation of benzynes from these triflate precursors often occurs under mild conditions using a fluoride (B91410) source, a significant advantage over older, more hazardous methods. nih.gov
Specific Research Applications of this compound
Recent academic literature demonstrates a clear trend towards using this compound as a versatile reactant in sophisticated catalytic processes. Its applications span various metal-catalyzed cross-coupling reactions where it serves as an efficient source of the o-tolyl group.
Palladium-Catalysis: The compound is used in Pd-catalyzed carboamination reactions for the synthesis of cyclic sulfamides. rsc.org It also undergoes oxidative addition to palladium(0) complexes, a fundamental step in many cross-coupling cycles. acs.org
Rhodium-Catalysis: Research has shown that aryl triflates, including by extension the o-tolyl variant, are suitable coupling partners in rhodium(III)-catalyzed C-H activation and arylation of phosphines. bohrium.com
Iron-Catalysis: In a move towards more sustainable catalysts, this compound has been successfully employed in iron-catalyzed Miyaura borylation reactions, although steric hindrance was noted to affect yield compared to its chloride analogue. bohrium.com
Carbonylative Couplings: It has been utilized as a starting material in two-chamber aminocarbonylation reactions to produce N-acylated amino acid esters, showcasing its utility in constructing peptide-related structures. oup.com
Synthesis of Heterocycles: The compound is a key reactant in the synthesis of substituted pyrrolidines, important scaffolds in medicinal chemistry. beilstein-journals.org
These studies, largely published in the last decade, highlight a consistent trend: the use of this compound to facilitate the construction of complex molecular architectures under increasingly refined and diverse catalytic systems.
Trends in Academic Research on this compound| Research Area | Key Findings and Applications | Representative Citation(s) |
|---|---|---|
| Catalytic Cross-Coupling | Used as an arylating agent in Pd-catalyzed carboamination, Fe-catalyzed borylation, and Rh-catalyzed C-H activation. Its reactivity is often compared to corresponding aryl halides. | rsc.orgbohrium.com |
| Carbonylation Reactions | Serves as a substrate in palladium-catalyzed aminocarbonylation for the synthesis of N-acylated amino acid esters. | oup.com |
| Benzyne Precursor Chemistry | Aryl triflates are established as efficient and mild precursors for generating highly reactive benzyne intermediates for use in cycloaddition reactions. | oup.comnih.gov |
| Mechanistic Studies | The oxidative addition of this compound to palladium(0) centers has been studied to understand the kinetics and mechanisms of catalytic cycles. | acs.org |
| Synthesis of Heterocycles | Employed as a key starting material in multi-step syntheses to produce functionalized pyrrolidines and cyclic sulfamides. | rsc.orgbeilstein-journals.org |
Future Research Directions and Emerging Applications
Development of More Sustainable and Green Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of o-tolyl triflate is no exception. Research is increasingly focused on creating more environmentally benign and sustainable methods for its synthesis. A significant area of development is the move away from hazardous reagents and solvents. Traditional methods often employ triflic anhydride (B1165640), a moisture-sensitive and nonselective reagent, in the presence of amine bases which can contaminate the final product. acs.orgorganic-chemistry.org
Promising green alternatives are emerging. One such approach involves conducting the synthesis under biphasic aqueous conditions, which circumvents the need for organic solvents and amine bases, allowing for simpler isolation of the product. organic-chemistry.org Another innovative and sustainable method utilizes trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F) gas, an atom-economic precursor, in a process that is highly tolerant of various functional groups and can be performed in the presence of water to achieve chemoselectivity for phenols. chemrxiv.org This SuFEx (Sulfur(VI) Fluoride Exchange) chemistry approach is not only more effective than many existing triflation methods but also allows for one-pot reactions, such as subsequent Suzuki-Miyaura cross-couplings, without intermediate purification steps. chemrxiv.org Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times for aryl triflate preparation from hours to mere minutes, enhancing efficiency and aligning with the goals of high-throughput chemistry. acs.orgacs.orgnih.gov These advancements point towards a future where the synthesis of o-tolyl triflate is safer, more efficient, and has a significantly lower environmental impact. organic-chemistry.org
Exploration of Novel Catalytic Systems Utilizing o-Tolyl Triflate
o-Tolyl triflate and its aryl triflate counterparts are valuable partners in transition metal-catalyzed reactions, particularly with palladium and nickel. acs.orgresearchgate.net Future research is poised to explore and develop novel catalytic systems that can leverage the unique properties of the triflate group. Palladium-catalyzed reactions, such as the direct arylation of heteroaromatics, have already demonstrated the utility of aryl triflates as effective coupling partners. rsc.orgresearchgate.net These reactions, which form carbon-carbon bonds by activating C-H bonds, are fundamental in organic synthesis. The development of new palladium catalysts and optimization of reaction conditions, such as the choice of base and solvent, will continue to be a key research area to improve yields and selectivity. rsc.orgresearchgate.net
Beyond palladium, nickel-catalyzed systems are gaining prominence. Nickel catalysis offers advantages due to the metal's earth abundance and cost-effectiveness. acs.org Nickel-catalyzed phosphorylation of aryl triflates to produce aryl phosphorus compounds has been successfully demonstrated, proceeding under mild conditions. researchgate.net The development of new nickel catalysts is expected to expand the scope of reactions involving o-tolyl triflate, including the formation of diverse chemical bonds. acs.org Investigating the thermodynamics of nickel-ligand interactions and bond heterolysis energies will provide a fundamental understanding to rationalize catalyst performance and guide the design of more efficient and selective catalytic systems for transformations involving o-tolyl triflate. acs.org
Expansion into New Material Classes and Functional Applications
The application of o-tolyl trifluoromethanesulfonate (B1224126) extends beyond being a simple synthetic intermediate; it is a key building block for advanced materials. Its utility in forming carbon-carbon and carbon-heteroatom bonds allows for the construction of complex organic molecules that are precursors to new material classes. One of the promising future directions is in the field of polymer science. By participating in polymerization reactions, o-tolyl triflate can be instrumental in creating polymeric substances with enhanced thermal stability and chemical resistance. chemimpex.com
Furthermore, in the agrochemical industry, o-tolyl triflate serves as a crucial intermediate in the synthesis of more effective and potentially more environmentally benign herbicides and pesticides. chemimpex.com The triflate group can be readily displaced in coupling reactions to build the complex molecular architectures required for biological activity. Research in this area will likely focus on designing novel agrochemicals with improved efficacy and reduced environmental persistence. The compound's role in creating functional materials demonstrates its potential to contribute to advancements in materials science with wide-ranging applications. chemimpex.com
Advanced Biological and Medicinal Chemistry Applications with Precision
In the realm of medicinal chemistry, the late-stage functionalization of complex molecules is a powerful strategy for drug discovery and development. Aryl triflates, including o-tolyl triflate, are becoming increasingly important for this purpose. A recently developed mild protocol for converting phenols to aryl triflates enables the modification of drug analogs and even complex bioactive peptides at a late stage of synthesis. nih.gov This method is significant because it allows for the O-triflation of sensitive amino acid residues like tyrosine within peptides that contain other challenging functional groups. nih.gov
This capability opens up new avenues for optimizing the physicochemical and in vitro properties of potential drug candidates. nih.gov The triflate group can serve as a handle for introducing a wide variety of other functional groups through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This precision in modifying complex biological molecules is highly attractive for peptide functionalization and modern medicinal chemistry. nih.gov Future research will likely focus on expanding the scope of these mild triflation methods and applying them to a broader range of bioactive molecules to accelerate the discovery of new therapeutics.
Q & A
Q. Table 1: Synthetic Routes and Yields
What safety protocols are critical when handling this compound?
Basic Question
Safety measures include:
- PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers at 2–8°C, away from light and moisture .
How does the steric profile of this compound influence its reactivity in transition-metal-catalyzed reactions?
Advanced Question
The ortho-methyl group introduces steric hindrance, which can:
- Slow oxidative addition : Reduces coordination efficiency with metal catalysts (e.g., Pd(0)), requiring elevated temperatures or longer reaction times .
- Direct regioselectivity : Steric effects favor coupling at less hindered positions, as seen in Suzuki-Miyaura reactions .
Mitigation : Use bulky ligands (e.g., tri-o-tolylphosphine) to balance steric effects and enhance catalytic activity .
What methodologies resolve conflicting spectroscopic data for this compound derivatives?
Advanced Question
Conflicts in NMR or LC-MS data often arise from residual solvents or rotamers. Strategies include:
- Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent artifacts .
- Variable-temperature NMR : Resolve rotameric splitting by cooling samples to –40°C .
- High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 294.17) to rule out impurities .
What purification techniques are recommended for isolating this compound?
Basic Question
- Column Chromatography : Use silica gel with non-polar solvents (n-pentane:EtOAc = 20:1) to separate triflates from polar byproducts .
- Recrystallization : Employ hexane/CH₂Cl₂ mixtures (9:1) for crystalline derivatives, achieving >92% purity .
- Distillation : For volatile analogs (e.g., trifluoromethanesulfonyl chloride), fractional distillation at 29–32°C under reduced pressure .
How can reaction conditions be optimized if this compound exhibits unexpected stability?
Advanced Question
Persistent stability in SN2 reactions may stem from poor leaving-group activation. Solutions include:
Q. Table 2: Optimization Parameters
| Issue | Solution | Efficacy | Reference |
|---|---|---|---|
| Low reactivity in SN2 | 10 mol% CsF in DMF, 80°C | 90% yield | |
| Byproduct formation | Recrystallization in hexane/CH₂Cl₂ (9:1) | >92% purity |
What are the challenges in characterizing this compound via crystallography?
Advanced Question
Crystallization difficulties arise due to:
- Low melting points : Derivatives like 3-(trifluoromethyl)phenethylamine (mp 45–46°C) form oils, complicating X-ray analysis .
- Hygroscopicity : Absorb moisture, leading to hydrate formation. Use anhydrous Et₂O for crystallization .
Workaround : Co-crystallize with zinc trifluoromethanesulfonate to stabilize lattice structures .
How does this compound compare to para-substituted analogs in reactivity?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
